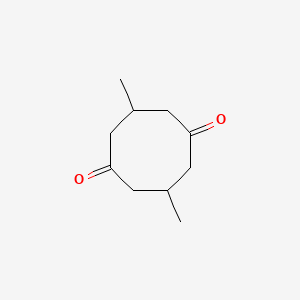![molecular formula C16H17NO5 B14333679 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- CAS No. 106014-83-9](/img/structure/B14333679.png)
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is a chemical compound with a complex structure that includes a nitro group and a phenylmethoxy group attached to a propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- typically involves multiple steps. One common method includes the nitration of a phenylmethoxy-substituted benzene ring followed by the attachment of the propanediol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications or applications.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-2-phenyl-propane-1,3-diol
- 1,3-Propanediol, 2-phenyl-
- 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-
- 1,2-Propanediol, 3-phenoxy-
Uniqueness
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is unique due to the presence of both a nitro group and a phenylmethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application development.
Eigenschaften
| 106014-83-9 | |
Molekularformel |
C16H17NO5 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
2-(2-nitro-4-phenylmethoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c18-9-13(10-19)15-7-6-14(8-16(15)17(20)21)22-11-12-4-2-1-3-5-12/h1-8,13,18-19H,9-11H2 |
InChI-Schlüssel |
ZSPBKAKOJTYMTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(CO)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)




![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

